4-(3,3-Diphenylpropanoyl)piperazin-2-one

Description

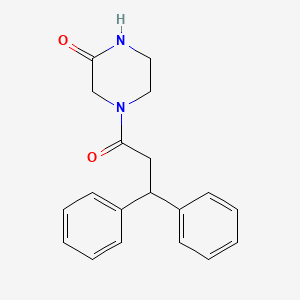

4-(3,3-Diphenylpropanoyl)piperazin-2-one is a piperazinone derivative characterized by a six-membered ring containing two nitrogen atoms and a ketone group (piperazin-2-one core). The compound features a 3,3-diphenylpropanoyl moiety attached to the nitrogen at position 4 of the ring. This structural motif confers unique physicochemical properties, such as increased lipophilicity due to the aromatic diphenyl groups, which may enhance membrane permeability and target binding through hydrophobic interactions. Piperazinone derivatives are widely explored in medicinal chemistry for their versatility in targeting enzymes, receptors, and oncogenic proteins .

Properties

Molecular Formula |

C19H20N2O2 |

|---|---|

Molecular Weight |

308.4 g/mol |

IUPAC Name |

4-(3,3-diphenylpropanoyl)piperazin-2-one |

InChI |

InChI=1S/C19H20N2O2/c22-18-14-21(12-11-20-18)19(23)13-17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H,20,22) |

InChI Key |

NGLZXMDGAQDUFU-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC(=O)N1)C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Cytotoxic Agents

- Methyl 2-(4-chlorophenyl)-2-(4-(3-chlorophenyl)-3-oxopiperazin-1-yl) acetate ():

- Substituents: Chlorophenyl groups at positions 3 and 4.

- Activity: Demonstrated cytotoxicity against HT-29 (colon cancer) and A549 (lung cancer) cell lines, with IC₅₀ values < 20 µM. Substitution with amines (e.g., guanidine, thiourea) improved potency by enhancing hydrogen-bonding interactions with cellular targets .

Enzyme Inhibitors

- [4-[(3R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoyl]piperazin-2-one] (): Substituents: Fluorinated phenyl group and amino acid-like side chain. Activity: Served as a reference DPP-IV inhibitor with high binding affinity (compared to derivatives violating drug-likeness criteria). Fluorine atoms likely enhanced metabolic stability and target selectivity .

- Nutlin-3 (): Substituents: Bis(4-chlorophenyl)imidazole group. Activity: MDM2 inhibitor with nanomolar binding affinity. Chlorine atoms facilitated hydrophobic interactions with MDM2’s p53-binding pocket, a mechanism distinct from diphenylpropanoyl derivatives .

Kinase Inhibitors

Physicochemical and Structural Properties

| Compound | Molecular Formula | Key Substituents | logP* | Solubility | Bioactivity Target |

|---|---|---|---|---|---|

| 4-(3,3-Diphenylpropanoyl)piperazin-2-one | C₂₀H₂₀N₂O₂ | Diphenylpropanoyl | ~4.5 | Low (lipophilic) | Undisclosed |

| Methyl 2-(4-chlorophenyl)-... | C₁₉H₁₈Cl₂N₂O₃ | Chlorophenyl, ester | ~3.8 | Moderate | Cytotoxicity |

| Nutlin-3 | C₃₀H₂₅Cl₂N₃O₃ | Bis(chlorophenyl)imidazole | ~5.2 | Low | MDM2 inhibition |

| Rogaratinib | C₂₄H₂₅N₇O₃S | Pyrrolotriazine, benzothiophene | ~3.0 | Poor (DMSO) | FGFR inhibition |

*Predicted using fragment-based methods.

- Solubility : Rogaratinib’s poor solubility required formulation adjustments, whereas amine-substituted derivatives () showed improved solubility due to polar groups .

Key Research Findings and Challenges

- Activity-Selectivity Trade-offs : Bulky substituents (e.g., in Rogaratinib) improve target selectivity but complicate pharmacokinetics .

- Drug-Likeness : Fluorinated and chlorinated derivatives () often exhibit superior metabolic stability but may violate criteria like Lipinski’s rules .

- Cytotoxicity Mechanisms: Amine-substituted derivatives () showed higher cytotoxicity, possibly due to pro-apoptotic signaling via hydrogen-bond donors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.